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molecular formula C13H15ClF3N3O2 B8412046 4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline

Cat. No. B8412046
M. Wt: 337.72 g/mol
InChI Key: UNRSRPZHOYANJY-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4-chloro-N-methyl-2-nitro-5-(3-(trifluoromethyl)piperidin-1-yl)aniline (250 mg, 0.7 mmol), THF (6 mL), MeOH (6 mL) and Pt/C (50 mg) was stirred for 4 h at 35° C. under a hydrogen atmosphere (3.2 bar). The catalyst was removed by filtration and the mixture was concentrated to give the sub-title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([C:16]([F:19])([F:18])[F:17])[CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:20]([O-])=O)[CH:3]=1.C1COCC1>[Pt].CO>[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([C:16]([F:19])([F:18])[F:17])[CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([CH:3]=1)[NH2:20]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=CC(=C(NC)C=C1N1CC(CCC1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 h at 35° C. under a hydrogen atmosphere (3.2 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)NC)N1CC(CCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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